molecular formula C14H13BrMgO2 B14881283 3-(2-Methoxyphenoxymethyl)phenylmagnesium bromide

3-(2-Methoxyphenoxymethyl)phenylmagnesium bromide

Cat. No.: B14881283
M. Wt: 317.46 g/mol
InChI Key: INQSQMRCPPNHHW-UHFFFAOYSA-M
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Description

3-(2-methoxyphenoxymethyl)phenylmagnesium bromide, 0.25 M in tetrahydrofuran (THF), is a Grignard reagent. Grignard reagents are organomagnesium compounds used extensively in organic synthesis for forming carbon-carbon bonds. This particular compound is used in various chemical reactions due to its reactivity and versatility.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 3-(2-methoxyphenoxymethyl)phenylmagnesium bromide involves the reaction of 3-(2-methoxyphenoxymethyl)bromobenzene with magnesium in the presence of THF. The reaction is typically carried out under an inert atmosphere, such as nitrogen or argon, to prevent the highly reactive Grignard reagent from reacting with moisture or oxygen .

Industrial Production Methods

Industrial production of Grignard reagents, including this compound, follows similar principles but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated systems and continuous flow reactors can enhance efficiency and safety .

Chemical Reactions Analysis

Types of Reactions

3-(2-methoxyphenoxymethyl)phenylmagnesium bromide undergoes several types of reactions, including:

Common Reagents and Conditions

Common reagents used with this compound include aldehydes, ketones, and alkyl halides. The reactions are typically carried out in anhydrous conditions to prevent the Grignard reagent from decomposing .

Major Products Formed

The major products formed from reactions involving this compound include secondary and tertiary alcohols, depending on the carbonyl compound used, and various substituted aromatic compounds .

Scientific Research Applications

3-(2-methoxyphenoxymethyl)phenylmagnesium bromide is used in various scientific research applications:

Mechanism of Action

The mechanism of action of 3-(2-methoxyphenoxymethyl)phenylmagnesium bromide involves the nucleophilic attack of the carbon-magnesium bond on electrophilic centers, such as carbonyl groups. This results in the formation of new carbon-carbon bonds. The magnesium bromide acts as a Lewis acid, stabilizing the transition state and facilitating the reaction .

Comparison with Similar Compounds

Similar Compounds

  • 3-Methoxyphenylmagnesium bromide
  • 2-Methoxyphenylmagnesium bromide
  • 4-Methoxyphenylmagnesium bromide
  • Phenylmagnesium bromide

Uniqueness

3-(2-methoxyphenoxymethyl)phenylmagnesium bromide is unique due to the presence of the methoxyphenoxymethyl group, which can influence its reactivity and selectivity in chemical reactions. This makes it a valuable reagent for specific synthetic applications where other Grignard reagents may not be as effective .

Properties

Molecular Formula

C14H13BrMgO2

Molecular Weight

317.46 g/mol

IUPAC Name

magnesium;1-methoxy-2-(phenylmethoxy)benzene;bromide

InChI

InChI=1S/C14H13O2.BrH.Mg/c1-15-13-9-5-6-10-14(13)16-11-12-7-3-2-4-8-12;;/h2-3,5-10H,11H2,1H3;1H;/q-1;;+2/p-1

InChI Key

INQSQMRCPPNHHW-UHFFFAOYSA-M

Canonical SMILES

COC1=CC=CC=C1OCC2=CC=C[C-]=C2.[Mg+2].[Br-]

Origin of Product

United States

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